

AR-C67085 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	AR-C67085	
Cat. No.:	B605564	Get Quote

Application Notes and Protocols for AR-C67085

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C67085 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor involved in platelet activation and aggregation.[1] Adenosine diphosphate (ADP) binding to the P2Y12 receptor on platelets initiates a signaling cascade that is crucial for thrombus formation.[2] By blocking this interaction, AR-C67085 effectively inhibits ADP-mediated platelet aggregation, making it a valuable tool for research in thrombosis, hemostasis, and cardiovascular diseases. These application notes provide essential information on the solubility of AR-C67085 and detailed protocols for evaluating its biological activity.

Solubility of AR-C67085

Proper dissolution of **AR-C67085** is critical for accurate and reproducible experimental results. While specific quantitative solubility data is not widely published, **AR-C67085** is known to be soluble in dimethyl sulfoxide (DMSO). For most in vitro cell-based assays, a concentrated stock solution is prepared in DMSO and subsequently diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.



Recommended Solvents and Data Presentation

The table below summarizes the known and recommended solvents for **AR-C67085**. Researchers should determine the precise solubility for their specific batch and experimental conditions.

Solvent	Molarity (mM)	Concentration (mg/mL)	Notes
DMSO	To be determined	To be determined	Recommended for preparing concentrated stock solutions.
Water	Insoluble / Sparingly Soluble	Insoluble / Sparingly Soluble	Not recommended for initial stock preparation.
Ethanol	To be determined	To be determined	May be a suitable solvent, but compatibility with the assay should be verified.
PBS (pH 7.2)	Insoluble / Sparingly Soluble	Insoluble / Sparingly Soluble	Final dilutions can be made in PBS, ensuring the compound remains in solution.

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of **AR-C67085** in a solvent of choice.

Materials:

• AR-C67085 powder



- Solvent of choice (e.g., DMSO)
- Vortex mixer
- Calibrated analytical balance
- Microcentrifuge tubes
- Water bath or heat block (optional)

Procedure:

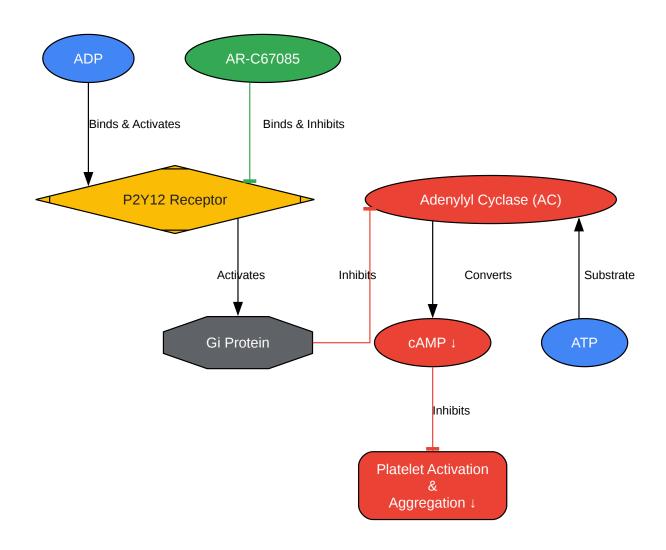
- Preparation: Weigh out a small, precise amount of AR-C67085 (e.g., 1 mg) and place it into a microcentrifuge tube.
- Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 μL) to the tube.
- Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
- Observation: Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the solubility is at least 10 mg/mL (for this example).
- Incremental Addition: If the solid is fully dissolved, add another known amount of AR-C67085
 and repeat the dissolution process. If the solid is not fully dissolved, add small, incremental
 volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.
- Warming (Optional): Gentle warming (e.g., to 37°C) can be used to aid dissolution, but care should be taken to avoid degradation of the compound.
- Calculation: Record the total volume of solvent required to dissolve the initial mass of the compound. Calculate the solubility in mg/mL or convert to molarity using the molecular weight of AR-C67085 (648.23 g/mol).

P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples primarily to the Gi alpha subunit.[2] Upon activation by ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in



cAMP alleviates the inhibition of platelet activation pathways, ultimately promoting platelet aggregation and degranulation. **AR-C67085** acts as a competitive antagonist at the P2Y12 receptor, preventing ADP from binding and thereby blocking this signaling cascade.



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Caption: P2Y12 receptor signaling pathway and point of inhibition by AR-C67085.

Application: Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is the gold standard method for assessing platelet function.[3][4] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. This protocol



describes how to use LTA to evaluate the inhibitory effect of **AR-C67085** on ADP-induced platelet aggregation.

Experimental Protocol: Light Transmission Aggregometry

Materials:

- Platelet Aggregometer
- Fresh human whole blood collected in 3.2% or 3.8% sodium citrate tubes[5]
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
- ADP (agonist)
- AR-C67085
- DMSO (vehicle control)
- Saline or appropriate buffer
- · Pipettes and tips
- Aggregometer cuvettes with stir bars

Procedure:

- Blood Collection: Collect whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks. Use a wide-bore needle to prevent premature platelet activation.[3]
- PRP and PPP Preparation:
 - Centrifuge the whole blood at a low speed (e.g., 200-240 x g) for 10-15 minutes at room temperature to obtain PRP.[5]
 - Carefully transfer the upper PRP layer to a new polypropylene tube.



- Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
- Keep both PRP and PPP at room temperature and use within 4 hours of blood collection.
 [6]

Instrument Setup:

- Turn on the platelet aggregometer and allow it to warm up to 37°C.
- Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and
 100% aggregation with a cuvette containing PPP.[4]

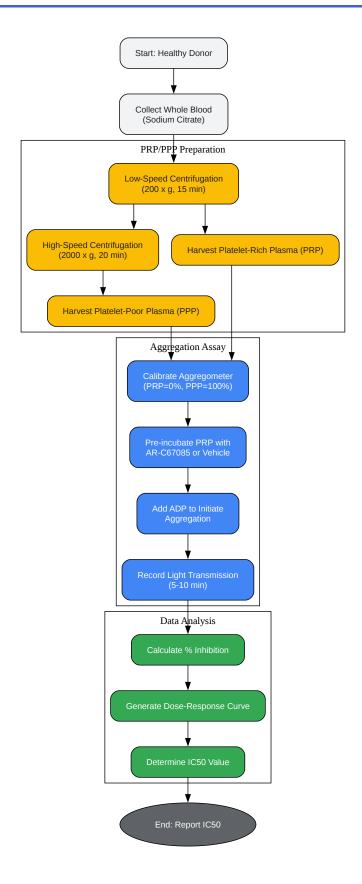
Assay Performance:

- Pipette adjusted PRP into aggregometer cuvettes containing a stir bar. Place the cuvettes in the incubation wells of the aggregometer.
- Add varying concentrations of AR-C67085 (prepared by diluting the DMSO stock in saline)
 or vehicle control (DMSO diluted in saline) to the PRP.
- Incubate the samples for a specified time (e.g., 2-5 minutes) at 37°C with stirring.[3]
- Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 μM).
- Record the change in light transmission for 5-10 minutes.

Data Analysis:

- Determine the maximum percentage of aggregation for each condition from the aggregation curve.
- Calculate the percentage of inhibition for each AR-C67085 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the AR-C67085 concentration to generate a dose-response curve and calculate the IC50 value.





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Caption: Workflow for the platelet aggregation inhibition assay using LTA.



Data Presentation: Platelet Aggregation

Results should be tabulated to compare the inhibitory effect of different concentrations of **AR-C67085**.

AR-C67085 Conc. (nM)	Max Aggregation (%)	% Inhibition
0 (Vehicle)	(e.g., 85%)	0%
1		
10	_	
100	_	
1000		
10000	_	

(Note: The data in this table is for illustrative purposes only.)

Application: cAMP Level Measurement

Since the P2Y12 receptor is Gi-coupled, its activation by ADP leads to a decrease in intracellular cAMP. Antagonists like **AR-C67085** are expected to block this ADP-induced decrease. The effect of **AR-C67085** can therefore be quantified by measuring intracellular cAMP levels, often using competitive immunoassays (e.g., ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Experimental Protocol: cAMP Measurement

This protocol provides a general workflow for measuring the effect of **AR-C67085** on ADP-mediated cAMP inhibition in platelets or P2Y12-expressing cells.

Materials:

- Washed platelets or a cell line expressing the P2Y12 receptor
- AR-C67085



- ADP
- Forskolin or another adenylyl cyclase activator (to stimulate basal cAMP levels)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation[7]
- Cell lysis buffer
- Commercial cAMP assay kit (e.g., ELISA, TR-FRET)
- Microplate reader

Procedure:

- Cell Preparation: Prepare a suspension of washed platelets or P2Y12-expressing cells at a predetermined density.
- · Pre-treatment:
 - In a multi-well plate, add the cell suspension to each well.
 - Add a PDE inhibitor to all wells to prevent the breakdown of cAMP and incubate as recommended.
 - Add varying concentrations of AR-C67085 or vehicle control to the appropriate wells.
 Incubate for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.
- · cAMP Stimulation & Inhibition:
 - Add an adenylyl cyclase activator like forskolin to all wells to raise the basal level of intracellular cAMP. This allows for a measurable decrease upon agonist stimulation.
 - Immediately add ADP (agonist) to all wells except the "forskolin only" control. The ADP will activate the P2Y12 receptor and inhibit cAMP production.
 - Incubate for a defined period (e.g., 10-30 minutes).

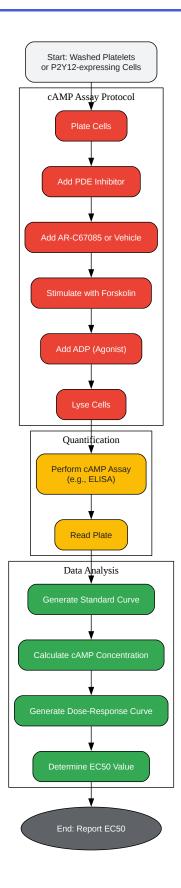
Methodological & Application





- Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.
- · cAMP Quantification:
 - Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
 - Read the plate on a compatible microplate reader.
- Data Analysis:
 - Generate a standard curve using the cAMP standards provided in the kit.
 - Calculate the cAMP concentration in each sample by interpolating from the standard curve.
 - Determine the percentage reversal of ADP-induced cAMP inhibition for each concentration of AR-C67085.
 - Plot the results to generate a dose-response curve and calculate the EC50 value.





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Caption: Workflow for the cAMP level measurement assay.



Data Presentation: cAMP Measurement

Tabulate the results to show the effect of AR-C67085 on cAMP levels in the presence of ADP.

AR-C67085 Conc. (nM)	cAMP Conc. (pmol/well)	% Reversal of Inhibition
Basal (No Forskolin/ADP)	(e.g., 2)	N/A
Forskolin Only (100% Signal)	(e.g., 50)	N/A
Forskolin + ADP (0% Reversal)	(e.g., 10)	0%
1		
10	-	
100	-	
1000	-	
10000	-	

(Note: The data in this table is for illustrative purposes only.)

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